2-Naphthalenecarboxamide, N-(5-chloro-2-methoxyphenyl)-3-hydroxy-4-[(2-methyl-5-nitrophenyl)azo]-
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Overview
Description
2-Naphthalenecarboxamide, N-(5-chloro-2-methoxyphenyl)-3-hydroxy-4-[(2-methyl-5-nitrophenyl)azo]- is a complex organic compound known for its vibrant color properties. It is primarily used as a pigment in various industrial applications, including plastics, inks, paints, and textiles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxamide, N-(5-chloro-2-methoxyphenyl)-3-hydroxy-4-[(2-methyl-5-nitrophenyl)azo]- typically involves the following steps:
Diazotization: The process begins with the diazotization of 2-methyl-5-nitroaniline using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 2-Naphthalenecarboxamide, N-(5-chloro-2-methoxyphenyl)-3-hydroxy- under alkaline conditions to form the azo compound.
Purification: The resulting product is purified through recrystallization or chromatography to obtain the final compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxamide, N-(5-chloro-2-methoxyphenyl)-3-hydroxy-4-[(2-methyl-5-nitrophenyl)azo]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-Naphthalenecarboxamide, N-(5-chloro-2-methoxyphenyl)-3-hydroxy-4-[(2-methyl-5-nitrophenyl)azo]- has several scientific research applications:
Chemistry: Used as a model compound in studying azo dye synthesis and reactions.
Biology: Investigated for its potential use in biological staining and as a probe for studying enzyme activities.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent due to its unique chemical properties.
Industry: Widely used as a pigment in various industrial applications, including plastics, inks, paints, and textiles
Mechanism of Action
The compound exerts its effects primarily through its azo linkage, which can undergo reversible cleavage under certain conditions. This property is exploited in various applications, such as biological staining and drug delivery. The molecular targets and pathways involved include interactions with enzymes and cellular components that can cleave the azo bond, releasing the active components .
Comparison with Similar Compounds
Similar Compounds
- 2-Naphthalenecarboxamide, N-(5-chloro-2,4-dimethoxyphenyl)-3-hydroxy-4-[(2-methyl-5-nitrophenyl)azo]-
- 2-Naphthalenecarboxamide, N-(5-chloro-2,4-dimethoxyphenyl)-4-[(2-methyl-5-nitrophenyl)azo]-3-hydroxy-
- 2-Naphthalenecarboxamide, N-(5-chloro-2-methoxyphenyl)-4-[(2-methyl-5-nitrophenyl)azo]-3-hydroxy-
Uniqueness
The uniqueness of 2-Naphthalenecarboxamide, N-(5-chloro-2-methoxyphenyl)-3-hydroxy-4-[(2-methyl-5-nitrophenyl)azo]- lies in its specific substitution pattern, which imparts distinct color properties and reactivity. This makes it particularly valuable in applications requiring precise color matching and stability .
Properties
CAS No. |
67828-20-0 |
---|---|
Molecular Formula |
C25H19ClN4O5 |
Molecular Weight |
490.9 g/mol |
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-3-hydroxy-4-[(2-methyl-5-nitrophenyl)diazenyl]naphthalene-2-carboxamide |
InChI |
InChI=1S/C25H19ClN4O5/c1-14-7-9-17(30(33)34)13-20(14)28-29-23-18-6-4-3-5-15(18)11-19(24(23)31)25(32)27-21-12-16(26)8-10-22(21)35-2/h3-13,31H,1-2H3,(H,27,32) |
InChI Key |
KYRHIHGLWNLWTO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=C(C=CC(=C4)Cl)OC)O |
Origin of Product |
United States |
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